N-Hydroxycyclohexanecarboximidoyl chloride
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Overview
Description
N-Hydroxycyclohexanecarboximidoyl chloride is an organic compound with the molecular formula C7H12ClNO It is a derivative of cyclohexane, featuring a hydroxylamine group and a carboximidoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxycyclohexanecarboximidoyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with hydroxylamine hydrochloride to form N-hydroxycyclohexanecarboxamide. This intermediate is then treated with thionyl chloride (SOCl2) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxycyclohexanecarboximidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The compound can be reduced to form cyclohexanecarboximidoyl derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Hydroxylamine Hydrochloride: Used in the initial formation of N-hydroxycyclohexanecarboxamide.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Scientific Research Applications
N-Hydroxycyclohexanecarboximidoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of N-hydroxycyclohexanecarboximidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxylamine group can participate in hydrogen bonding and nucleophilic attacks, while the carboximidoyl chloride group can undergo nucleophilic substitution reactions . These interactions enable the compound to modify biological molecules and participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidoyl Chloride: Similar structure but with a benzene ring instead of a cyclohexane ring.
N-Hydroxyacetimidoyl Chloride: Similar structure but with an acetyl group instead of a cyclohexane ring.
N-Hydroxypropionimidoyl Chloride: Similar structure but with a propionyl group instead of a cyclohexane ring.
Uniqueness
N-Hydroxycyclohexanecarboximidoyl chloride is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its aromatic or aliphatic counterparts. This uniqueness can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
N-hydroxycyclohexanecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVOGOHPCCQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20787720 |
Source
|
Record name | N-Hydroxycyclohexanecarboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20787720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55278-53-0 |
Source
|
Record name | N-Hydroxycyclohexanecarboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20787720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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